
Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate: is an organic compound with the molecular formula C12H20O2 . It is a colorless liquid known for its pleasant aroma, often used in the fragrance and flavor industry. The compound is also referred to as terpinyl acetate in some contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydration of Turpentine: One common method involves the hydration of turpentine in the presence of sulfuric acid and a small amount of emulsifier.
Industrial Production: Industrially, the compound can be synthesized by the esterification of terpineol with acetic acid in the presence of an acid catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a precursor in the synthesis of other organic compounds.
- Employed in the study of esterification and hydrolysis reactions.
Biology
- Investigated for its potential antimicrobial properties.
- Studied for its effects on various biological pathways.
Medicine
- Explored for its potential use in pharmaceuticals due to its pleasant aroma and low toxicity.
Industry
- Widely used in the fragrance and flavor industry.
- Utilized as a solvent in the production of various consumer products .
Wirkmechanismus
Molecular Targets and Pathways
- The compound exerts its effects primarily through its interaction with olfactory receptors, contributing to its use in fragrances.
- It may also interact with microbial cell membranes, leading to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-terpineol: Similar in structure but differs in the functional group attached to the cyclohexene ring.
Terpinyl acetate: Another name for propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate, highlighting its ester functional group.
Uniqueness
Eigenschaften
CAS-Nummer |
919769-05-4 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
propan-2-yl 2-(4-methylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C12H20O2/c1-9(2)14-12(13)8-11-6-4-10(3)5-7-11/h6,9-10H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
AEQKOVREIHKIEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=CC1)CC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


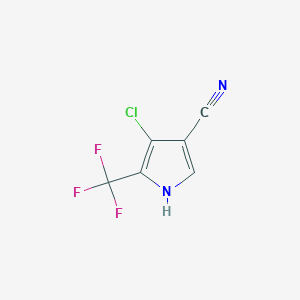
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
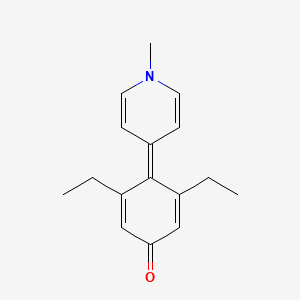
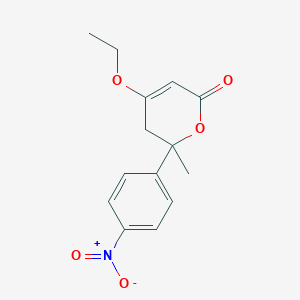
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
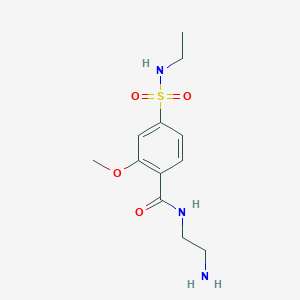
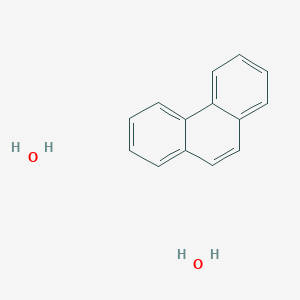
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)

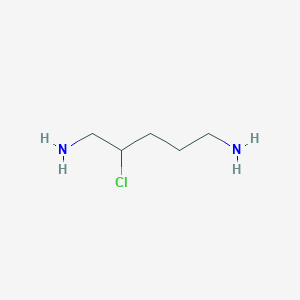
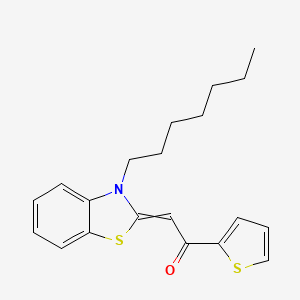
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
